5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid
CAS No.: 881041-09-4
Cat. No.: VC21100750
Molecular Formula: C13H10O5
Molecular Weight: 246.21 g/mol
* For research use only. Not for human or veterinary use.
![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid - 881041-09-4](/images/no_structure.jpg)
Specification
CAS No. | 881041-09-4 |
---|---|
Molecular Formula | C13H10O5 |
Molecular Weight | 246.21 g/mol |
IUPAC Name | 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid |
Standard InChI | InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) |
Standard InChI Key | QPFRPACBZHRJED-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=O)OCC2=CC=C(O2)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C=O)OCC2=CC=C(O2)C(=O)O |
Introduction
5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid is a synthetic organic compound with a complex structure that combines a furan ring with a formylphenoxy group. This compound is of interest in various chemical and pharmaceutical applications due to its unique functional groups, which can participate in a variety of chemical reactions and interactions. The compound's CAS number is 881041-09-4, and it has a molecular weight of 246.22 g/mol .
Synthesis and Preparation
The synthesis of 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid typically involves multi-step organic synthesis methods. While specific synthesis protocols are not detailed in the available literature, compounds with similar structures often involve reactions such as Suzuki coupling, esterification, and hydrolysis to form the desired functional groups .
Suppliers and Availability
This compound is available from several chemical suppliers, including Biosynth, Enamine Ltd, and Princeton Biomolecular Research. Prices vary based on quantity and supplier, with Biosynth offering it for $514 for 50 mg and $1,610 for 0.5 g . Availability can be limited, and some suppliers may require special orders.
Potential Applications
While specific applications of 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid are not well-documented, compounds with similar structures are often explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of a formyl group and a carboxylic acid group provides opportunities for further chemical modification and functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume